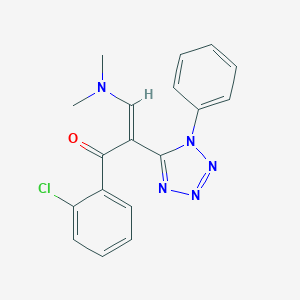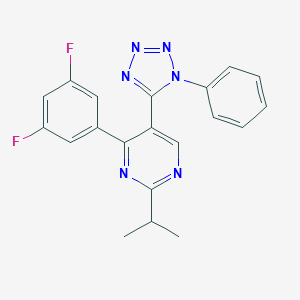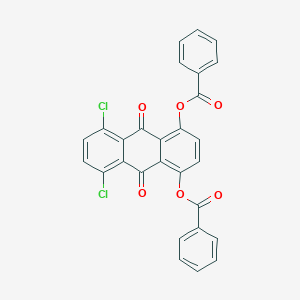![molecular formula C19H22N2O4 B396871 2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile](/img/structure/B396871.png)
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile is a complex organic compound with a unique structure that includes multiple methoxy groups, a vinyl group, and a cyclobutanedicarbonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitrile groups can produce primary amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: The compound or its derivatives could be explored for use in drug development.
Industry: It may be used in the development of new materials with unique properties.
作用机制
The mechanism by which 2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study to elucidate.
相似化合物的比较
Similar Compounds
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)vinyl]-1,1-cyclobutanedicarbonitrile: This compound itself.
Spiro-OMeTAD: A common hole transport material used in perovskite solar cells.
Spiro-027: A simplified version of spiro-OMeTAD with enhanced hole mobility.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4g/mol |
IUPAC 名称 |
2,2,3,3-tetramethoxy-4-[2-(4-methylphenyl)ethenyl]cyclobutane-1,1-dicarbonitrile |
InChI |
InChI=1S/C19H22N2O4/c1-14-6-8-15(9-7-14)10-11-16-17(12-20,13-21)19(24-4,25-5)18(16,22-2)23-3/h6-11,16H,1-5H3 |
InChI 键 |
GYTCFYIQKPCWCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC2C(C(C2(OC)OC)(OC)OC)(C#N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C=CC2C(C(C2(OC)OC)(OC)OC)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B396789.png)
![4-[2-Chloro-2-(4-methoxyphenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B396791.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B396792.png)
![4-[2-Chloro-2-(4-chlorophenyl)vinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B396794.png)
![4-[2-(3-Bromophenyl)-2-chlorovinyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile](/img/structure/B396795.png)


![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-isopropyl-4-(trifluoromethyl)pyrimidine](/img/structure/B396803.png)
![N-(3-bromophenyl)-N-[(1-phenyl-1H-pyrazol-4-yl)methylene]amine](/img/structure/B396805.png)
![1-[(2-Nitrophenyl)sulfanyl]propan-2-one](/img/structure/B396807.png)
![N-[1-(1,3-Benzothiazol-2-ylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396811.png)
![10-Bromo-2-[2-(4-methylphenyl)vinyl]-9,10-dihydroanthracene](/img/structure/B396812.png)
![5,8-Dihydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxy]-1,4,4a,9a-tetrahydroanthracene-9,10-dione](/img/structure/B396813.png)

